molecular formula C11H18N4O8 B1203313 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid CAS No. 76487-51-9

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid

Cat. No.: B1203313
CAS No.: 76487-51-9
M. Wt: 334.28 g/mol
InChI Key: RCMJNJVGOFCOSP-BOHATCBPSA-N
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Description

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid (5-Acetamido-9-azido-3,5,9-trideoxy-D-GalNAc), more commonly known as Acetazolamide, is a synthetic compound developed for medical and scientific research purposes. It is a derivative of a naturally occurring sugar, D-galactose, and is used in various areas of research such as drug delivery, enzyme inhibition, and protein engineering. Acetazolamide is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH balance in the body. This compound is also used as an anticonvulsant and diuretic drug.

Scientific Research Applications

  • Enzymic Synthesis : A study by Brossmer et al. (1980) describes the enzymic synthesis of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, a derivative of N-acetylneuraminic acid, using N-Acetylneuraminate synthase from Neisseria meningitidis. The synthesized compound was found to be a substrate for CTP:CMP-N-acetylneuraminate cytidylyl-transferase, indicating its potential use in biochemical pathways involving sialic acids (Brossmer et al., 1980).

  • Conformational Studies : Sharma and Eby (1984) conducted conformational studies on derivatives of 2-deoxy-N-acetyl-neuraminic acid, including this compound. They used NMR spectroscopy for structural analysis, suggesting the compound's potential in structural biology and medicinal chemistry (Sharma & Eby, 1984).

  • Synthesis of Bis(sialic acid) Lactam : Ercegovic and Magnusson (1996) described the synthesis of a bis(sialic acid) 8,9-lactam using a compound that includes this compound. This research potentially contributes to the understanding of sialic acid interactions in biological systems (Ercegovic & Magnusson, 1996).

  • Inhibitor Studies : A study by Warner et al. (1991) investigated the use of analogs of this compound as inhibitors for mammalian sialidases. This research indicates the compound's potential application in studying enzyme inhibition and regulation (Warner et al., 1991).

  • Glycoprotein Study Tools : Martin et al. (1998) developed methods for the enzymatic synthesis of complex carbohydrates and glycoproteins containing derivatives of sialic acid, including this compound. These methods are useful for studying the structure, activity, and inhibition of glycoproteins and other glycoconjugates (Martin et al., 1998).

Biochemical Analysis

Biochemical Properties

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is involved in several biochemical reactions. It acts as a substrate for enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase . These enzymes are crucial in the biosynthesis of sialic acids, which are essential for various biological processes. The compound’s azido group allows it to participate in click chemistry reactions, making it useful for labeling and tracking biomolecules in biochemical studies.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by modifying the sialylation patterns on cell surface glycoproteins and glycolipids. This modification can alter cell-cell interactions, immune responses, and pathogen recognition. Additionally, the compound can impact gene expression and cellular metabolism by interacting with specific enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes and proteins. The compound can inhibit or activate enzymes such as sialidases and sialyltransferases, which are involved in the metabolism of sialic acids. These interactions can lead to changes in gene expression and cellular function. The azido group in the compound allows it to form covalent bonds with target biomolecules, facilitating its use in biochemical assays and studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation depend on factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to sialic acid biosynthesis and metabolism. It interacts with enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase, which are crucial for the production and modification of sialic acids . These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can influence its activity and function, making it important to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the Golgi apparatus or lysosomes. The localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its role in cellular processes.

Properties

IUPAC Name

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMJNJVGOFCOSP-BOHATCBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997862
Record name 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76487-51-9
Record name 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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